molecular formula C14H12BClFNO3 B3002944 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid CAS No. 2096338-21-3

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid

Número de catálogo: B3002944
Número CAS: 2096338-21-3
Peso molecular: 307.51
Clave InChI: JMOZMYDDUWRSAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative featuring a fluorinated benzene core linked to a substituted phenylcarbamoyl group. This compound is structurally characterized by:

  • A 3-fluoro substituent on the boronic acid-bearing benzene ring.
  • A carbamoyl bridge connecting the benzene ring to a 5-chloro-2-methylphenyl group.

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are fundamental in pharmaceutical and materials science for forming carbon-carbon bonds.

Propiedades

IUPAC Name

[3-[(5-chloro-2-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BClFNO3/c1-8-2-3-11(16)7-13(8)18-14(19)9-4-10(15(20)21)6-12(17)5-9/h2-7,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZMYDDUWRSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzeneboronic acid and 5-chloro-2-methylphenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or tetrahydrofuran.

    Reaction Steps: The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction may involve steps such as nucleophilic substitution and coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Análisis De Reacciones Químicas

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluoro and chloro substituents may enhance the compound’s binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

Structural Variations and Key Analogs

The following table summarizes structural analogs and their key differences:

Compound Name Substituents on Boronic Acid Ring Carbamoyl-Attached Phenyl Group Molecular Weight (g/mol) Key References
3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid 3-Fluoro 5-Chloro-2-methyl ~323.5 (estimated)
3-Fluoro-5-(2-methyl-3-nitrophenylcarbamoyl)benzeneboronic acid (H54746) 3-Fluoro 2-Methyl-3-nitro ~349.3
2-Chloro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid (H54750) 2-Chloro 5-Chloro-2-methyl ~323.5
2-Fluoro-5-(isopropylcarbamoyl)benzeneboronic acid 2-Fluoro Isopropyl 225.03
3-Fluoro-5-(trifluoromethyl)phenylboronic acid 3-Fluoro Trifluoromethyl (direct substituent, no carbamoyl) 207.92
3-Fluoro-5-(4-morpholinylcarbonyl)benzeneboronic acid 3-Fluoro 4-Morpholinylcarbonyl ~277.03

Key Comparative Insights

Electronic Effects
  • Nitro Groups: Compounds like H54746 with a 3-nitro group exhibit stronger EW effects, which may accelerate coupling reactions but reduce solubility.
Steric and Solubility Considerations
  • Methyl vs. Bulkier Groups: The 2-methyl substituent on the phenylcarbamoyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, analogs with isopropylcarbamoyl groups (e.g., ) may hinder reaction kinetics due to increased bulk.
  • Polar Substituents: Morpholine-containing analogs (e.g., ) improve solubility in polar solvents due to the hydrophilic morpholine ring, whereas the target compound’s chloro and methyl groups may limit aqueous solubility.

Actividad Biológica

3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role in inhibiting specific enzymes and its implications in cancer therapy. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid can be represented as follows:

  • Molecular Formula : C₁₄H₁₃ClF₁BNO₂
  • Molecular Weight : 285.53 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of certain enzymes, particularly those involved in cancer cell proliferation. Boronic acids are known to interact with the active site of proteasomes and other enzymes, disrupting their function and leading to apoptosis in cancer cells.

In Vitro Studies

Recent studies have highlighted the efficacy of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid in various cancer cell lines. The following table summarizes the findings from key studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.52Inhibition of cell cycle progression
A549 (Lung)2.10Induction of apoptosis via proteasome inhibition
HeLa (Cervical)0.85Disruption of signaling pathways

Case Studies

  • Case Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid resulted in significant cell cycle arrest at the S/G2 phase, indicating its potential as a therapeutic agent targeting cell division processes. The compound demonstrated an IC50 value of 1.52 µM, showing potent anti-proliferative effects without affecting normal cell lines such as L02 and HUVECs .
  • Apoptotic Effects on A549 Cells : Another study focused on A549 lung cancer cells revealed that the compound induced apoptosis through the inhibition of proteasomal activity. The IC50 value was determined to be 2.10 µM, suggesting a strong potential for further development in lung cancer therapies .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3-Fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid indicates favorable absorption and distribution characteristics in vivo. Preliminary toxicity assessments show that at therapeutic doses, the compound exhibits low toxicity towards normal cells, making it a promising candidate for clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-fluoro-5-(5-chloro-2-methylphenylcarbamoyl)benzeneboronic acid, and how is purity assessed?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates. For example, benzeneboronic acid derivatives with carbamoyl groups are often synthesized by coupling aryl halides with boronic esters under palladium catalysis .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or 1H^{1}\text{H}/19F^{19}\text{F} NMR spectroscopy is recommended for purity analysis. Evidence from reagent catalogs highlights >97% purity thresholds for structurally similar boronic acids, validated via HPLC and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines : Store at 0–6°C in airtight, light-protected containers. Boronic acids are prone to hydrolysis; anhydrous conditions with desiccants (e.g., molecular sieves) are critical. Stability data from analogous compounds (e.g., 4-fluoro-2-methylphenylboronic acid) suggest shelf lives of 12–18 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound, particularly to mitigate low yields?

  • Optimization Parameters :

  • Catalyst System : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand-to-metal ratios of 2:1 to enhance cross-coupling efficiency.
  • Solvent/Base : Employ THF/water mixtures with Na2_2CO3_3 or K3_3PO4_4 to balance solubility and reactivity.
  • Temperature : Reactions at 80–90°C under reflux improve kinetics without degrading sensitive substituents.
    • Troubleshooting : Low yields may arise from boronic acid protodeboronation. Pre-purification via recrystallization (e.g., using ethanol/water) and degassing solvents can minimize side reactions .

Q. How can researchers resolve contradictory data in reaction outcomes when using this compound as a building block?

  • Case Study : Discrepancies in coupling yields (e.g., 40% vs. 75%) may stem from trace moisture or competing protodeboronation. Validate solvent dryness (Karl Fischer titration) and monitor reaction progress via TLC or LC-MS.
  • Byproduct Analysis : Use high-resolution mass spectrometry (HRMS) to identify undesired adducts (e.g., deboronated intermediates). Adjust stoichiometry of the aryl halide partner to suppress side pathways .

Q. What strategies are effective for designing analogs of this compound to explore structure-activity relationships (SAR) in medicinal chemistry?

  • Scaffold Modification :

  • Boronic Acid Position : Replace the 3-fluoro group with other halogens (e.g., Cl, Br) to assess electronic effects on target binding.
  • Carbamoyl Substituents : Introduce alkyl/aryl groups (e.g., 2-methyl vs. 4-chloro) on the phenyl ring to modulate steric bulk.
    • Synthetic Routes : Use parallel synthesis with diverse aryl halides and boronic esters. Evidence from carboxamide derivatives (e.g., H54750) highlights the utility of iterative coupling for SAR libraries .

Q. What analytical techniques are critical for confirming the regioselectivity of reactions involving this compound?

  • Regiochemical Validation :

  • X-ray Crystallography : Definitive confirmation of substitution patterns in crystalline derivatives.
  • NOESY NMR : Detect spatial proximity of substituents (e.g., fluorine and carbamoyl groups).
  • Isotopic Labeling : Use 19F^{19}\text{F}-NMR to track fluorine environments in multi-step syntheses .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility reports for this compound in polar solvents?

  • Hypothesis Testing : Solubility discrepancies (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states.
  • Empirical Testing : Pre-dry samples and use saturated solutions with sonication. Data from trifluoromethyl-substituted benzoic acids suggests solubility improvements with co-solvents like DMF/water (8:2) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound for catalytic applications?

  • Standardized Procedures :

Use Schlenk-line techniques for moisture-sensitive steps.

Pre-activate boronic acids via treatment with pinacol to form stable esters.

Validate catalyst activity in model reactions (e.g., coupling with bromobenzene).

  • Case Study : Fluorinated benzeneboronic acids (e.g., 3-fluoro-4-methoxy derivatives) show enhanced catalytic efficiency in esterification, supporting tailored functionalization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.